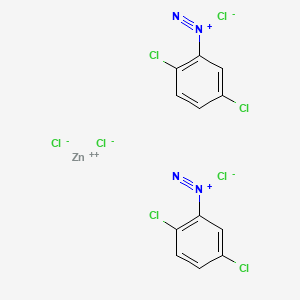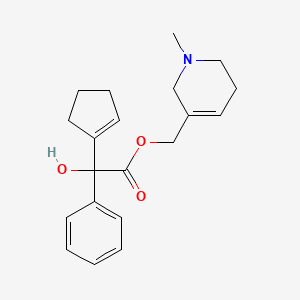![molecular formula C21H24N6O B13736387 1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea CAS No. 17745-24-3](/img/structure/B13736387.png)
1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea is a complex organic compound characterized by the presence of two tetrahydropyrimidinyl groups attached to a central urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea typically involves the reaction of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with another molecule of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline to form the final urea product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
科学的研究の応用
1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A related compound with similar structural features but different functional groups.
N,N’-Dimethylpropylene urea: Another compound with a similar urea core but different substituents.
Uniqueness
1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea is unique due to the presence of two tetrahydropyrimidinyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
17745-24-3 |
|---|---|
分子式 |
C21H24N6O |
分子量 |
376.5 g/mol |
IUPAC名 |
1,3-bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea |
InChI |
InChI=1S/C21H24N6O/c28-21(26-17-7-3-15(4-8-17)19-22-11-1-12-23-19)27-18-9-5-16(6-10-18)20-24-13-2-14-25-20/h3-10H,1-2,11-14H2,(H,22,23)(H,24,25)(H2,26,27,28) |
InChIキー |
IGKMCFMQCNDZFV-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=NC1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NCCCN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


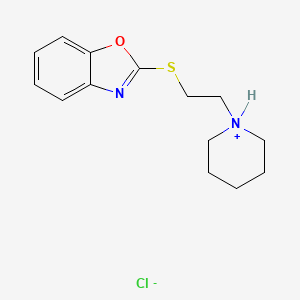
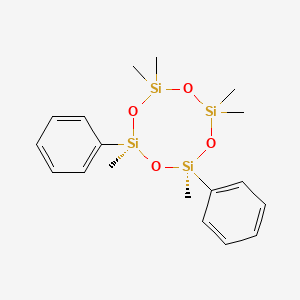
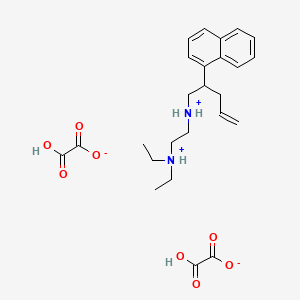
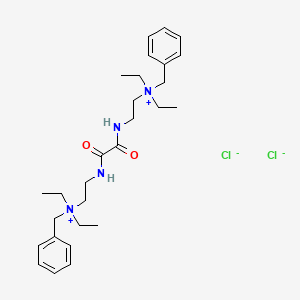
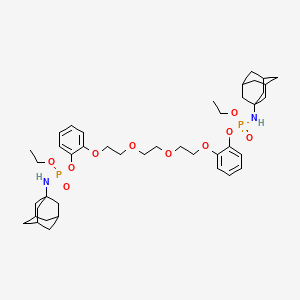
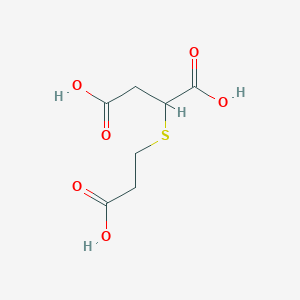

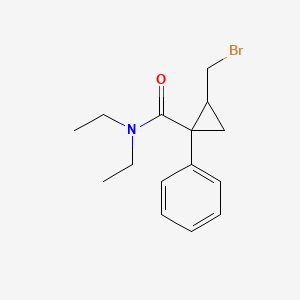
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
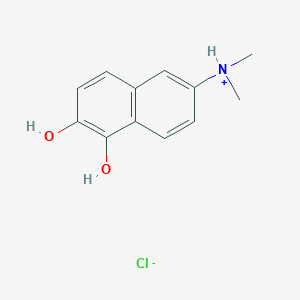
![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)

